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  • Product: tert-Butyl 3-aminopentanoate
  • CAS: 1550485-50-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-Butyl 3-aminopentanoate (CAS 1550485-50-1)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of tert-butyl 3-aminopentanoate, a beta-amino acid ester with significant potential as a building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-aminopentanoate, a beta-amino acid ester with significant potential as a building block in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from analogous structures and established chemical principles to offer valuable insights into its synthesis, properties, and potential applications.

Introduction and Molecular Overview

Tert-butyl 3-aminopentanoate, with the CAS number 1550485-50-1, is an organic molecule incorporating a primary amine, a carboxylic ester, and a pentanoate backbone. The presence of the tert-butyl ester group provides steric hindrance that can prevent unwanted hydrolysis under certain conditions, a valuable feature in multi-step organic syntheses. The β-amino acid motif is of particular interest in medicinal chemistry as it can mimic or antagonize the activity of natural α-amino acids, leading to compounds with unique pharmacological profiles.

Molecular Structure:

Caption: Chemical structure of tert-Butyl 3-aminopentanoate.

Key Structural Features:

  • β-Amino Acid Core: The amino group is located at the third carbon (β-position) relative to the carbonyl group. This arrangement imparts different conformational properties compared to α-amino acids.

  • Tert-butyl Ester: This bulky ester group serves as a protecting group for the carboxylic acid, which is stable under many reaction conditions but can be removed under acidic conditions.

  • Chiral Center: The carbon atom bonded to the amino group (C3) is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-tert-butyl 3-aminopentanoate. The specific stereochemistry can significantly influence its biological activity.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: A likely approach involves the conjugate addition of an amine to an α,β-unsaturated ester.

G start tert-Butyl Crotonate product tert-Butyl 3-aminopentanoate start->product Michael Addition reagent1 Ammonia (or equivalent) reagent1->product

Caption: Proposed synthetic workflow for tert-Butyl 3-aminopentanoate.

Detailed Experimental Protocol (Hypothetical):

This protocol is a general guideline and may require optimization.

Objective: To synthesize tert-butyl 3-aminopentanoate via a Michael addition reaction.

Materials:

  • tert-Butyl crotonate

  • Ammonia (as a solution in methanol or as ammonium hydroxide)

  • Methanol (or another suitable polar solvent)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of tert-butyl crotonate (1 equivalent) in methanol, add a solution of ammonia in methanol (excess, e.g., 10 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain pure tert-butyl 3-aminopentanoate.

Causality Behind Experimental Choices:

  • Excess Ammonia: Using a large excess of the amine nucleophile helps to drive the conjugate addition reaction to completion and minimize potential side reactions.

  • Polar Solvent: A polar solvent like methanol is chosen to dissolve the reactants and facilitate the reaction.

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial to remove any unreacted starting materials and byproducts, leading to a cleaner crude product before purification.

Physicochemical and Spectroscopic Properties (Predicted)

Specific experimental data for tert-butyl 3-aminopentanoate is not widely published. However, based on its structure, the following properties can be predicted.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Not available; expected to be relatively high due to the amino and ester groups
Solubility Soluble in most organic solvents (e.g., DCM, ethyl acetate, methanol)
Predicted XlogP 1.1
Predicted Collision Cross Section (CCS) [M+H]+: 142.3 Ų, [M+Na]+: 147.9 Ų, [M-H]-: 142.1 Ų[1]

Spectroscopic Characterization (Predicted):

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group, the protons on the main chain, and the tert-butyl group. The protons adjacent to the amine and the carbonyl group will have distinct chemical shifts.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the tert-butyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-H stretching of the alkyl groups.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the tert-butyl group. The predicted monoisotopic mass is 173.14159 Da[1].

Reactivity and Chemical Behavior

The chemical reactivity of tert-butyl 3-aminopentanoate is dictated by its two primary functional groups: the primary amine and the tert-butyl ester.

  • Amine Group Reactivity: The primary amine is nucleophilic and can undergo a variety of reactions, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

    • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Ester Group Reactivity: The tert-butyl ester is relatively stable to basic and nucleophilic conditions due to steric hindrance. However, it can be cleaved under acidic conditions (e.g., using trifluoroacetic acid) to yield the corresponding carboxylic acid. This orthogonal stability makes it a valuable protecting group in peptide synthesis and other complex molecule constructions.

Applications in Drug Discovery and Development

β-amino acids and their esters are valuable building blocks in medicinal chemistry due to their ability to form peptidomimetics with enhanced stability against enzymatic degradation compared to natural peptides.

Potential Therapeutic Areas:

  • Antimicrobial Agents: The incorporation of β-amino acids can lead to peptides with potent antimicrobial activity.

  • Anticancer Therapeutics: β-peptides can be designed to mimic the secondary structures of natural peptides that play a role in protein-protein interactions relevant to cancer pathways.

  • Neurological Disorders: β-amino acid derivatives have been explored for their potential as agonists or antagonists of various receptors in the central nervous system.

  • Enzyme Inhibitors: The unique conformational properties of β-amino acids can be exploited to design potent and selective enzyme inhibitors.

The tert-butyl 3-aminopentanoate scaffold can be utilized as a starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The primary amine allows for the introduction of various side chains and functional groups, while the ester can be hydrolyzed to the free acid or converted to other functional groups.

G cluster_0 tert-Butyl 3-aminopentanoate cluster_1 Potential Applications start Core Scaffold app1 Peptidomimetics start->app1 Amide Coupling app2 Small Molecule Inhibitors start->app2 Functionalization app3 Novel Polymers start->app3 Polymerization

Caption: Logical relationship of the core scaffold to potential applications.

Safety and Handling

While specific toxicity data for tert-butyl 3-aminopentanoate is not available, it should be handled with the standard precautions for laboratory chemicals. The related compound, 3-aminopentanoic acid, is known to cause skin and eye irritation and may cause respiratory irritation[2][3]. Therefore, it is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Tert-butyl 3-aminopentanoate is a promising, yet under-characterized, building block for medicinal chemistry and materials science. Its combination of a β-amino acid core and a sterically hindered tert-butyl ester provides a versatile platform for the synthesis of novel compounds with potential therapeutic activities. While specific experimental data is currently limited, this guide provides a solid foundation for researchers to understand its potential and to design synthetic strategies and future investigations. Further research into the synthesis, properties, and applications of this molecule is warranted to fully unlock its potential in drug discovery and development.

References

  • PubChem. (n.d.). tert-butyl 3-aminopentanoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Aminopentanoic acid. Retrieved from [Link]

  • Katritzky, A. R., et al. (2001). Convenient Preparation of tert-Butyl β-(Protected amino)esters. The Journal of Organic Chemistry, 66(16), 5606–5610.
  • General information on the synthesis of tert-butyl esters of amino acids can be found in various organic chemistry textbooks and d
  • Information on the applications of beta-amino esters can be found in medicinal chemistry journals and reviews on peptidomimetics.

Sources

Exploratory

Technical Guide: tert-Butyl 3-Aminopentanoate as a β-Amino Acid Scaffold

Topic: Structure, Synthesis, and Applications of tert-Butyl 3-Aminopentanoate (β-Amino Acid Derivative) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure, Synthesis, and Applications of tert-Butyl 3-Aminopentanoate (β-Amino Acid Derivative) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

tert-Butyl 3-aminopentanoate (CAS: 1550485-50-1) is a non-proteinogenic


-amino acid ester. Structurally, it is the tert-butyl ester of 3-aminopentanoic acid (also known as 

-homoalanine or

-ethyl-

-alanine). Unlike standard

-amino acids, the amino group is attached to the

-carbon (C3), introducing an extra methylene unit into the backbone. This structural modification confers unique conformational flexibility and resistance to proteolytic degradation, making it a critical building block in the design of peptidomimetics and "foldamers" (synthetic oligomers with stable secondary structures).
Chemical Specifications
PropertyData
IUPAC Name tert-butyl 3-aminopentanoate
Common Synonyms

-homoalanine tert-butyl ester; 3-aminovaleric acid tert-butyl ester
CAS Number 1550485-50-1
Molecular Formula C

H

NO

Molecular Weight 173.25 g/mol
SMILES CCC(CC(=O)OC(C)(C)C)N
Chiral Center C3 (Available as (

)- and (

)-enantiomers)
Physical State Colorless to pale yellow liquid (free base); White solid (HCl salt)

Structural Analysis & Stereochemistry

The molecule features a chiral center at the C3 position. The stereochemistry is defined by the orientation of the ethyl side chain relative to the amino group.

  • (

    
    )-Isomer:  Corresponds to the D-amino acid lineage in 
    
    
    
    -peptides.
  • (

    
    )-Isomer:  Derived from L-amino acid precursors (e.g., L-2-aminobutyric acid via homologation).
    

The tert-butyl ester group serves two functions:

  • Lipophilicity: Increases membrane permeability for drug delivery applications.

  • Orthogonal Protection: It is acid-labile (cleaved by TFA/HCl) but stable to basic conditions (e.g., saponification), allowing selective deprotection of

    
    -terminal groups (like Fmoc or Cbz) during peptide synthesis.
    

Synthesis Protocols

Synthesis of tert-butyl 3-aminopentanoate requires careful selection of methods depending on the desired stereochemistry.

Method A: Enantioselective Arndt-Eistert Homologation (Primary Route)

This is the "gold standard" for generating


-amino acids with high optical purity from available 

-amino acids.

Mechanism: The carbon chain of


-protected L-2-aminobutyric acid is extended by one methylene unit via a diazoketone intermediate.

Protocol:

  • Activation: React

    
    -Boc-L-2-aminobutyric acid with isobutyl chloroformate and 
    
    
    
    -methylmorpholine (NMM) in THF at -15°C to form the mixed anhydride.
  • Diazotization: Treat the anhydride with diazomethane (Et

    
    O solution) to generate the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Dissolve the diazoketone in tert-butanol. Add silver benzoate (catalyst) and sonicate or heat to 50°C. The intermediate ketene is trapped by tert-butanol to form the

    
    -Boc-tert-butyl ester.
    
  • Deprotection (Optional): If the free amine is required, selective removal of the Boc group (using TMSOTf/2,6-lutidine) preserves the acid-sensitive tert-butyl ester.

Method B: Direct tert-Butylation of Free Amino Acid (Modern Route)

A recent 2024 protocol utilizes bis(trifluoromethanesulfonyl)imide (Tf


NH) as a catalyst, avoiding hazardous isobutylene gas.

Protocol:

  • Suspend 3-aminopentanoic acid (zwitterion) in tert-butyl acetate (

    
    -BuOAc).
    
  • Add 1.1 equiv. of Tf

    
    NH.
    
  • Stir at 50°C for 4-6 hours. The

    
    -BuOAc acts as both solvent and reagent.
    
  • Workup: Neutralize with aqueous NaHCO

    
     and extract with ethyl acetate.
    
Visualization: Synthesis Pathways

SynthesisPathways cluster_0 Route A: Arndt-Eistert Homologation (Stereoconservative) cluster_1 Route B: Direct Esterification Start_Alpha L-2-Aminobutyric Acid (Alpha-Amino Acid) Mixed_Anhydride Mixed Anhydride Start_Alpha->Mixed_Anhydride 1. iBuOCOCl, NMM Diazo Alpha-Diazoketone Mixed_Anhydride->Diazo 2. CH2N2 Ketene Ketene Intermediate Diazo->Ketene 3. AgBz, Heat/Sonication (Wolff Rearrangement) Product tert-Butyl 3-Aminopentanoate (Beta-Amino Ester) Ketene->Product 4. t-BuOH (Trapping) Start_Acid 3-Aminopentanoic Acid (Free Beta-Amino Acid) Start_Acid->Product Tf2NH (cat.), t-BuOAc (2024 Method)

Caption: Comparative synthetic workflows. Route A preserves stereochemistry from the alpha-amino acid precursor. Route B is a direct esterification of the beta-amino acid.

Applications in Drug Discovery

Peptidomimetics & Stability

Incorporating tert-butyl 3-aminopentanoate into peptide backbones creates "beta-peptides."

  • Protease Resistance: The unique C3-C4 bond spacing prevents recognition by standard proteases (e.g., trypsin, pepsin), significantly extending the half-life of therapeutic peptides in vivo.

  • Foldamers:

    
    -amino acids promote the formation of stable helices (e.g., 
    
    
    
    -14 helix) that are more robust than naturally occurring
    
    
    -helices.
Metabolic Stability (Metabolic Blocking)

The tert-butyl group is often used as a "metabolic shield." However, it can be a site for CYP450 oxidation.

  • Strategy: If the tert-butyl ester is the final drug form (prodrug), it improves oral bioavailability.

  • Optimization: If the tert-butyl group is labile in vivo, it can be replaced with bioisosteres like trifluoromethylcyclopropyl groups to retain bulk while preventing oxidation.

Chiral Building Block

Used as a scaffold for synthesizing:

  • 
    -Lactams:  Precursors for antibiotics.
    
  • Integrin Inhibitors: The

    
    -amino acid moiety mimics the RGD (Arg-Gly-Asp) sequence found in cell adhesion proteins.
    

Handling & Safety (Self-Validating Protocol)

  • Storage: Store the HCl salt at -20°C under argon. The free base is prone to absorbing CO

    
     from the air (forming carbamates) and should be used immediately or stored as a solution in anhydrous solvent.
    
  • TLC Monitoring: Use Ninhydrin stain. The free amine will appear as a distinct spot; the

    
    -protected intermediate will not stain unless heated vigorously or deprotected first.
    
  • NMR Validation:

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for the tert-butyl singlet at
      
      
      ppm (9H) and the characteristic multiplets for the ethyl side chain (triplet
      
      
      ppm, multiplet
      
      
      ppm). The
      
      
      -proton (CH-NH
      
      
      ) typically appears around
      
      
      ppm.

References

  • Sigma-Aldrich. tert-Butyl 3-aminopentanoate Product Page. Link

  • Ogasa, C., Kayano, K., & Namba, K. (2024). "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols." Synlett, 35, 235-239. Link

  • Podlech, J., & Seebach, D. (1995).[1][2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34, 471-472.[1][2] Link

  • PubChem. tert-Butyl 3-aminopentanoate (Compound Summary). Link

Sources

Exploratory

difference between tert-butyl 3-aminopentanoate and 3-aminovalerate

Technical Monograph: -Amino Acid Derivatives Comparative Analysis: tert-Butyl 3-Aminopentanoate vs. 3-Aminovalerate Executive Summary In the precise landscape of peptidomimetic drug design, the distinction between tert-b...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: -Amino Acid Derivatives

Comparative Analysis: tert-Butyl 3-Aminopentanoate vs. 3-Aminovalerate

Executive Summary

In the precise landscape of peptidomimetic drug design, the distinction between tert-butyl 3-aminopentanoate and 3-aminovalerate is not merely one of nomenclature, but of functional utility. While both terms refer to the same five-carbon


-amino acid backbone (

-ethyl-

-alanine), they represent two distinct chemical states: the C-terminally protected synthetic intermediate (the tert-butyl ester) and the physiologically active free acid or salt (the valerate).

This guide delineates the structural, physicochemical, and synthetic divergences between these two species, providing researchers with the protocols necessary to manipulate them in the synthesis of proteolytic-resistant


-peptides.
Chemical Identity & Nomenclature Resolution

The primary source of confusion often stems from the historical synonymy between "pentanoic" (IUPAC) and "valeric" (trivial) acids. Both refer to a linear five-carbon chain.

  • Core Backbone: 3-Aminopentanoic acid (CAS: 131347-76-7 for the (R)-isomer).[1]

  • Structural Class:

    
    -amino acid (amino group at position 3).
    
  • Chirality: The C3 position is chiral.[1] Drug development typically requires enantiopure (3R) or (3S) forms.

Comparative Identity Table
Featuretert-Butyl 3-Aminopentanoate3-Aminovalerate (Free Acid/Salt)
Chemical State Ester (Protected Carboxylate)Zwitterion (Isoelectric) or Salt
Formula


Molecular Weight ~173.25 g/mol ~117.15 g/mol
Solubility Lipophilic (Soluble in DCM, EtOAc, THF)Hydrophilic (Soluble in

, MeOH)
Function Synthetic Building Block (C-terminus protection)Biological Metabolite / Final Drug Form
CAS Registry Derivative dependent (e.g., 63984-03-2 for 5-amino isomer)131347-76-7 ((R)-isomer)
Stability Acid-labile (Cleaved by TFA/HCl)Stable in acid; forms hydrochloride salt
Structural & Physicochemical Divergence

The "difference" is functionally defined by the tert-butyl (


-Bu) moiety.
A. The tert-Butyl Ester (The Synthetic Tool)

The tert-butyl 3-aminopentanoate is an orthogonal protecting group strategy . In solid-phase or solution-phase peptide synthesis, the bulky


-Bu group serves two critical roles:
  • Steric Shielding: It prevents diketopiperazine formation and racemization during coupling steps.

  • Lipophilicity: It renders the amino acid soluble in organic solvents (DCM, DMF) required for coupling reactions (EDC/HOBt or HATU).

B. The 3-Aminovalerate (The Physiological Species)

Upon removal of the


-Bu group (acidolysis) or in biological systems, the molecule exists as 3-aminovalerate.
  • Bio-isosterism: It acts as a

    
    -homologue of alanine or a linear isomer of valine.
    
  • Metabolic Stability: Unlike

    
    -amino acids, this 
    
    
    
    -amino acid backbone is resistant to standard mammalian proteases, making it a high-value scaffold for increasing the half-life of peptide drugs.
Visualizing the Synthetic Pathway

The relationship between these two forms is cyclic: the ester is synthesized to facilitate peptide bond formation and then cleaved to reveal the active acid.

BetaAminoPath Ester tert-Butyl 3-Aminopentanoate (Lipophilic Ester) Acid 3-Aminovalerate (Hydrophilic Zwitterion) Ester->Acid Acidolysis (TFA/DCM) Peptide Beta-Peptide Chain (Drug Candidate) Ester->Peptide Coupling (HATU/DIPEA) + N-term Deprotection Acid->Ester Esterification (Isobutylene/H2SO4)

Figure 1: The synthetic cycle connecting the protected ester (blue) and the active acid (red).

Experimental Protocols

The following protocols describe the conversion between these two forms, essential for researchers synthesizing


-peptide libraries.
Protocol A: Synthesis of tert-Butyl 3-Aminopentanoate (Esterification)

Context: Converting the free acid to the protected ester for peptide synthesis.

Reagents: 3-Aminopentanoic acid, tert-Butyl acetate, Perchloric acid (


).
Mechanism:  Acid-catalyzed transesterification.
  • Preparation: Suspend 3-aminopentanoic acid (10 mmol) in tert-butyl acetate (30 mL).

  • Catalysis: Add perchloric acid (1.1 eq) dropwise at 0°C. Note: Perchloric acid is preferred over sulfuric acid for better yields in

    
    -amino acids.
    
  • Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (ninhydrin stain).

  • Workup:

    • Cool to 0°C and neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Yield: Expect a colorless oil (the free base ester).

Protocol B: Deprotection to 3-Aminovalerate

Context: Removing the protection group to reveal the active carboxylic acid.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS - scavenger).

  • Dissolution: Dissolve tert-butyl 3-aminopentanoate (or the peptide containing it) in DCM (10 mL/g).

  • Cleavage Cocktail: Prepare a solution of TFA:DCM:TIPS (50:45:5 v/v).

  • Reaction: Add the cocktail to the substrate at 0°C, then warm to room temperature. Stir for 1–2 hours.

    • Checkpoint: The evolution of isobutylene gas (bubbles) indicates the reaction is proceeding.

  • Isolation:

    • Evaporate volatiles under a stream of nitrogen.

    • Precipitate the product by adding cold Diethyl Ether (

      
      ).
      
    • Centrifuge to collect the 3-aminovalerate (as the TFA salt).

Synthetic Utility in Drug Development[1]

The choice between using the ester or the acid depends on the synthetic strategy:

  • Solution Phase Synthesis: Use tert-butyl 3-aminopentanoate . The C-terminal protection allows you to react the amine end with an activated carboxylic acid (e.g., Boc-Phe-OH) without self-polymerization.

  • Fragment Condensation: If building a long

    
    -peptide, the tert-butyl group is orthogonal to Fmoc and Cbz groups. It is removed only at the very end of the synthesis (Global Deprotection) using high concentrations of TFA.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14731978, 3-Aminopentanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11182898, tert-Butyl 3-oxopentanoate. Retrieved from [Link]

  • Organic Chemistry Portal.Synthesis of

    
    -Amino Acids. Retrieved from [Link]
    
  • ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profile and Handling of tert-Butyl 3-Aminopentanoate

Executive Summary Compound: tert-Butyl 3-aminopentanoate CAS: 1550485-50-1 Class: -Amino Acid Ester (Derivative of -Homoalanine) Molecular Formula: Molecular Weight: 173.25 g/mol tert-Butyl 3-aminopentanoate is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: tert-Butyl 3-aminopentanoate CAS: 1550485-50-1 Class:


-Amino Acid Ester (Derivative of 

-Homoalanine) Molecular Formula:

Molecular Weight: 173.25 g/mol

tert-Butyl 3-aminopentanoate is a critical chiral or racemic scaffold used in the synthesis of


-peptides and peptidomimetics. Its amphiphilic nature—possessing a lipophilic tert-butyl ester/ethyl side chain and a polar primary amine—creates a distinct solubility profile that researchers must manipulate for effective purification and reaction kinetics. This guide provides a definitive technical analysis of its solubility across organic solvents, grounded in physicochemical principles and validated extraction protocols.

Part 1: Physicochemical Profile & Solubility Landscape

Structural Analysis

The molecule features three distinct domains that dictate its solvent interaction:

  • The Amine Head (

    
    ):  A basic, hydrogen-bond donor/acceptor site. Responsible for solubility in polar protic solvents and pH-dependent solubility switching.
    
  • The tert-Butyl Tail (

    
    ):  A bulky, hydrophobic shielding group. It prevents aggregation and significantly enhances solubility in non-polar organic solvents compared to methyl/ethyl esters.
    
  • The Ethyl Side Chain: Adds lipophilicity, pushing the LogP value higher (estimated ~1.5–1.8), making the free base immiscible with water.

Solubility Data Matrix

The following table summarizes the solubility behavior of the free base form of tert-butyl 3-aminopentanoate at


.
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)Excellent Primary choice for extraction. Disrupts amine H-bonding while solvating the lipophilic tail.
Chlorinated Chloroform (

)
Excellent Similar to DCM; often used for NMR characterization.
Polar Aprotic Ethyl Acetate (EtOAc)High Ideal for reaction solvent and crystallization co-solvent.
Polar Aprotic Tetrahydrofuran (THF)High Excellent for coupling reactions; miscible.
Polar Protic Methanol / EthanolHigh Soluble, but risk of transesterification is low due to t-butyl steric bulk.
Non-Polar Hexane / HeptaneModerate to Low Miscible as a liquid, but salts will crash out instantly. Impurities may oil out.
Ethers Diethyl Ether / MTBEGood Good solubility; MTBE is preferred for industrial scale-up due to higher flash point.
Aqueous Water (pH 7)Insoluble The lipophilic domains dominate neutral pH behavior.
Aqueous Water (pH < 4)Soluble Protonation of

to

renders the molecule water-soluble.

Part 2: The "Solubility Switch" Protocol (Purification)

The most effective way to purify tert-butyl 3-aminopentanoate without chromatography is to exploit its pH-dependent solubility. This "Self-Validating" protocol ensures that neutral impurities are washed away while the amine is protected in the aqueous phase, then recovered.

Principle
  • Acidic Phase (pH 2-3): Amine becomes ammonium salt (

    
    ). Soluble in water; insoluble in organics.
    
  • Basic Phase (pH 10-12): Ammonium reverts to free amine (

    
    ). Soluble in organics; insoluble in water.
    
Step-by-Step Extraction Workflow

Objective: Purify crude reaction mixture containing tert-butyl 3-aminopentanoate.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or MTBE (10 mL/g).

  • Acid Extraction (Forward):

    • Add 1.0 M

      
       or Citric Acid (aq) to the organic layer. Note: Avoid strong mineral acids like HCl initially to prevent ester hydrolysis risk, though cold dilute HCl is acceptable.
      
    • Shake and separate layers.[1]

    • Organic Layer: Contains non-basic impurities (unreacted starting materials, neutral byproducts). DISCARD (or save for recovery).

    • Aqueous Layer: Contains target product as ammonium salt. KEEP .

  • Washing: Wash the aqueous acidic layer once with fresh EtOAc to remove entrained organics.

  • Base Release (Reverse):

    • Cool the aqueous layer to

      
      .
      
    • Slowly basify with saturated

      
       or 1.0 M NaOH until pH > 10. Observe oiling out of the free amine.
      
  • Final Extraction:

    • Extract the turbid aqueous mixture with DCM (

      
       volumes).
      
    • Combine DCM extracts.

  • Drying & Isolation:

    • Dry over anhydrous

      
      .[2]
      
    • Filter and concentrate in vacuo (keep bath

      
       to avoid thermal degradation).
      
Visualization of Workflow

The following diagram illustrates the logic flow for the purification process.

PurificationLogic Start Crude Mixture (Target Amine + Impurities) Dissolve Dissolve in EtOAc/MTBE Start->Dissolve AcidWash Add 1M Citric Acid (aq) Dissolve->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer1 Organic Phase (Neutral Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Phase (Target as Salt) Sep1->AqLayer1 Keep Basify Basify to pH 10 (NaOH/NaHCO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg DCM Phase (Pure Free Amine) Extract->FinalOrg Target FinalAq Aqueous Waste Extract->FinalAq Discard

Figure 1: Acid/Base extractive workup for purifying tert-butyl 3-aminopentanoate.

Part 3: Salt Formation & Stability

While the free base is liquid and prone to air oxidation (carbamate formation with


), the salt forms are stable solids.
Hydrochloride Salt Preparation

Caution: tert-Butyl esters are acid-sensitive. Using aqueous HCl can lead to ester cleavage (forming the free amino acid). Use anhydrous conditions.

  • Solvent: Dissolve the purified free amine in dry Diethyl Ether or 1,4-Dioxane .

  • Acid Addition: Add 1.0 equivalent of

    
     dropwise at 
    
    
    
    .
  • Observation: A white precipitate (the hydrochloride salt) should form immediately.

  • Isolation: Filter the solid under nitrogen. Wash with cold hexane/ether.

  • Solubility of Salt:

    • Soluble: Water, Methanol, DMSO.

    • Insoluble: Ether, Hexane, DCM (often sparingly soluble).

Part 4: Applications in Synthesis

The solubility profile described above directly impacts downstream applications, particularly in peptide coupling.

  • Peptide Coupling: The free amine is typically dissolved in DMF or DCM for coupling with activated carboxylic acids (e.g., EDC/HOBt or HATU). The high solubility in these solvents ensures rapid kinetics.

  • Deprotection: Removal of the tert-butyl group requires strong acid (TFA/DCM 1:1). The reaction is driven by the solubility of the byproduct (isobutylene gas) leaving the system, while the resulting amino acid trifluoroacetate salt often precipitates or requires ether precipitation.

ReactionPathway Precursor tert-Butyl 3-oxopentanoate (Liquid, Soluble in Org) Reaction Reductive Amination (NH4OAc, NaBH3CN) Precursor->Reaction Product tert-Butyl 3-aminopentanoate (Target) Reaction->Product Deprotection TFA / DCM Product->Deprotection FinalAA 3-Aminopentanoic Acid (Water Soluble) Deprotection->FinalAA

Figure 2: Synthesis and deprotection context impacting solubility states.

References

  • Sigma-Aldrich. tert-Butyl 3-aminopentanoate Product Detail. CAS 1550485-50-1.[3][4][5] Accessed 2026.[6] Link

  • BLD Pharm. Physicochemical Properties of beta-Amino Acid Esters. Accessed 2026.[6] Link

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[7] Link

  • Tran, V. H., et al. Reactions of tert-butyl esters.... J. Org. Chem., 2023, 88, 13291-13302. (Demonstrates stability/reactivity profiles of t-butyl esters). Link

Sources

Exploratory

Technical Guide: beta-Ethyl-beta-alanine tert-butyl ester

The following technical guide details the chemical identity, synthesis, and applications of beta-ethyl-beta-alanine tert-butyl ester (systematically known as tert-butyl 3-aminopentanoate ). Synonyms, Synthesis, and Struc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of beta-ethyl-beta-alanine tert-butyl ester (systematically known as tert-butyl 3-aminopentanoate ).

Synonyms, Synthesis, and Structural Properties

Executive Summary

beta-Ethyl-beta-alanine tert-butyl ester (CAS 1550485-50-1 ) is a specific


-amino acid derivative used primarily as a chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates. By introducing an ethyl group at the 

-position of the alanine scaffold and protecting the carboxyl group as a tert-butyl ester, this compound offers unique steric properties and resistance to enzymatic degradation. This guide serves as a definitive reference for its nomenclature, synthesis, and handling in drug discovery workflows.

Nomenclature & Chemical Identity

Precise nomenclature is critical when sourcing this compound, as "beta-ethyl" derivatives are often confused with "alpha-ethyl" or linear chain isomers (e.g., 5-aminopentanoates).

Core Identity Table
AttributeDetail
Systematic Name tert-Butyl 3-aminopentanoate
Common Synonyms

-Ethyl-

-alanine tert-butyl ester3-Aminopentanoic acid tert-butyl ester3-Aminovaleric acid tert-butyl estert-Butyl 3-aminovalerate
CAS Number 1550485-50-1 (Racemic)Note: Enantiopure forms (R/S) have distinct CAS numbers often not widely indexed.[1][2]
Molecular Formula

Molecular Weight 173.25 g/mol
SMILES CCC(N)CC(=O)OC(C)(C)C
InChI Key KLZKLOMEOUQHEO-UHFFFAOYSA-N
Structural Analysis (Graphviz Diagram)

The following diagram visualizes the structural decomposition of the molecule, highlighting the "beta-ethyl" substitution that differentiates it from standard beta-alanine.

ChemicalStructure Core Beta-Alanine Core (3-Aminopropanoic Acid) Final_Mol tert-Butyl 3-aminopentanoate (C9H19NO2) Core->Final_Mol Scaffold Sub_Ethyl Beta-Substitution (Ethyl Group at C3) Sub_Ethyl->Final_Mol Modifies C3 Prot_Group C-Terminus Protection (tert-Butyl Ester) Prot_Group->Final_Mol Protects COOH

Figure 1: Structural assembly of beta-ethyl-beta-alanine tert-butyl ester.

Synthesis & Production Protocols

The synthesis of


-amino esters typically follows one of two robust pathways: Arndt-Eistert homologation  (from 

-amino acids) or Rodionov-type Michael addition . For the tert-butyl ester specifically, direct esterification of the free acid is also common.
Protocol A: Direct Esterification (Preferred for Scale)

This method converts the free acid (3-aminopentanoic acid, CAS 18664-78-3) into the tert-butyl ester using isobutylene, avoiding harsh acidic conditions that might racemize the


-center.

Reagents:

  • 3-Aminopentanoic acid (1.0 equiv)[3]

  • Isobutylene (Gas, excess)

  • Sulfuric acid (Catalytic) or

    
    
    
  • Solvent: Dichloromethane (DCM) or Dioxane

Step-by-Step Workflow:

  • Preparation: Dissolve 3-aminopentanoic acid in anhydrous DCM in a pressure vessel (autoclave).

  • Acidification: Add concentrated

    
     (1.5 equiv) cautiously at 0°C.
    
  • Addition: Condense isobutylene gas into the vessel until volume increases by ~30-50%.

  • Reaction: Seal the vessel and stir at room temperature (25°C) for 24–48 hours.

  • Quench: Pour the reaction mixture into ice-cold

    
     (sat. aq.) to neutralize.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. The product is typically an oil that can be used directly or purified via vacuum distillation.

Protocol B: Reductive Amination (De Novo Synthesis)

If the free amino acid is unavailable, the compound is synthesized from the corresponding


-keto ester.

Precursor: tert-Butyl 3-oxopentanoate (CAS 33400-61-2).[4] Reagents: Ammonium acetate (


), Sodium cyanoborohydride (

).

SynthesisWorkflow Start tert-Butyl 3-oxopentanoate (CAS 33400-61-2) Step1 Imine Formation (NH4OAc, MeOH) Start->Step1 Amination Step2 Reduction (NaBH3CN or H2/Pd-C) Step1->Step2 Reduction Product tert-Butyl 3-aminopentanoate (Racemic) Step2->Product Isolation

Figure 2: Reductive amination pathway from beta-keto ester precursors.

Applications in Drug Discovery

The "beta-ethyl" modification is a strategic tool in medicinal chemistry, primarily for conformational restriction and proteolytic stability .

Peptidomimetics

Incorporating


-amino acids into peptide backbones creates "beta-peptides."
  • Stability: The unique backbone geometry prevents recognition by standard proteases (trypsin/chymotrypsin), significantly extending the half-life of peptide drugs in plasma.

  • Folding:

    
    -substituted residues (like tert-butyl 3-aminopentanoate) promote the formation of stable secondary structures, such as the 14-helix .
    
Comparative Properties
PropertyGlycine Ethyl Esterbeta-Ethyl-beta-alanine t-butyl ester Impact
Backbone

-amino (C2)

-amino (C3)
Increases flexibility/folding options
Side Chain H (None)Ethyl (at C3)Hydrophobic interaction; steric bulk
Ester Group Ethyl (OEt)tert-Butyl (OtBu)Acid-labile protection (orthogonal to base-labile Fmoc)
Hydrolysis Rapid (Enzymatic)ResistantMetabolic stability

Handling & Stability Data

  • Physical State: Colorless to pale yellow liquid (racemic); waxy solid (enantiopure salts).

  • Storage: Store at 2–8°C under inert atmosphere (

    
     or Ar). The free amine is sensitive to 
    
    
    
    (carbamate formation).
  • Hazards: Irritant (Skin/Eye). H315, H319.[5]

  • Flash Point: >110°C (Estimated).

References

  • Sigma-Aldrich. tert-Butyl 3-aminopentanoate Product Page.

  • PubChem. Compound Summary: tert-Butyl 3-aminopentanoate (CAS 1550485-50-1).

  • Biosynth. Product AMC48550: tert-Butyl 3-aminopentanoate.

  • Ogasa, C., et al. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols." Synlett, 2024, 35, 235-239.

  • Chem-Impex. beta-Alanine Derivatives and Applications.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to Coupling tert-Butyl 3-Aminopentanoate in Peptide Synthesis

An In-Depth Guide to the This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of tert-butyl 3-aminopentanoate, a sterically hindered β-amino acid, into peptide se...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the

This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of tert-butyl 3-aminopentanoate, a sterically hindered β-amino acid, into peptide sequences using solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers field-proven insights, and presents step-by-step methodologies to navigate the unique challenges posed by this class of building blocks.

Introduction: The Challenge and Opportunity of β-Amino Acids

The incorporation of β-amino acids into peptide chains is a powerful strategy for developing novel therapeutic agents and biomaterials. The resulting β-peptides often adopt stable secondary structures known as foldamers and exhibit remarkable resistance to proteolytic degradation, a critical advantage over their natural α-peptide counterparts.

However, the structural characteristics of β-amino acids, particularly the β-position of the amine and the presence of bulky protecting groups, present significant synthetic hurdles. Tert-butyl 3-aminopentanoate is a prime example of a challenging building block due to the steric hindrance around the reacting amine, which can lead to sluggish and incomplete coupling reactions. Standard coupling protocols developed for α-amino acids are often insufficient, resulting in low yields and deletion sequences.[1]

This application note details a robust protocol centered on the use of high-efficiency coupling reagents to overcome these challenges, ensuring the successful synthesis of β-peptide sequences.

The Causality of Experimental Choices: Selecting the Optimal Coupling Reagent

The success of any peptide coupling reaction hinges on the efficient activation of the carboxylic acid group of the incoming amino acid.[2][3] This activation transforms the hydroxyl group of the carboxylate into a good leaving group, creating a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide chain.[4][5]

For sterically hindered amino acids like tert-butyl 3-aminopentanoate, the choice of coupling reagent is paramount. Standard carbodiimide reagents such as Diisopropylcarbodiimide (DIC) in conjunction with Hydroxybenzotriazole (HOBt) may prove inadequate.[6] The most effective reagents are typically aminium (uronium) or phosphonium salts, which generate highly reactive activated esters in situ.

  • HBTU vs. HATU: O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) is a widely used and effective coupling reagent.[7] However, for difficult couplings, O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is often superior.[6] HATU reacts faster and with less epimerization, a crucial consideration in peptide synthesis.[1][6] The 7-azabenzotriazole (OAt) active ester generated by HATU is more reactive than the benzotriazole (OBt) ester from HBTU, due to the electronic properties of the pyridine nitrogen in the HOAt leaving group, which provides anchimeric assistance during the coupling reaction.

  • Mechanism of HATU Activation: The process begins with the base (typically DIPEA) deprotonating the carboxylic acid of the N-protected amino acid. This carboxylate then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-ester intermediate and releasing tetramethylurea. This activated ester is then readily attacked by the N-terminal amine of the peptide chain on the solid support to form the desired peptide bond.[8][9]

Given its superior reactivity and lower propensity for racemization, HATU is the recommended coupling reagent for incorporating tert-butyl 3-aminopentanoate.

Core Experimental Protocol: Fmoc-SPPS of tert-Butyl 3-Aminopentanoate

This protocol assumes a standard Fmoc/tBu solid-phase peptide synthesis strategy.[] All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable resin depending on C-terminal modification).

  • N-α-Fmoc-tert-butyl 3-aminopentanoate: The amino acid to be coupled.

  • Coupling Reagent: HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc Deprotection Solution: 20% piperidine in DMF.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Monitoring Reagent: Kaiser test kit (Ninhydrin test).[11]

  • Capping Reagent (Optional): Acetic anhydride and DIPEA in DMF.

Step-by-Step Methodology
  • Resin Swelling and Preparation:

    • Place the desired amount of resin in the reaction vessel.

    • Wash the resin with DMF (3x), followed by DCM (3x), and then DMF (3x) for 1-2 minutes per wash to ensure adequate swelling.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[12]

    • Drain and wash the resin thoroughly with DMF (5-7x) to remove all traces of piperidine.

    • Wash with IPA (2x) and DCM (2x) before a final series of DMF washes (3x).

    • Self-Validation: Perform a Kaiser test. A deep blue color on the test beads confirms the presence of a free primary amine.[11]

  • Coupling of N-α-Fmoc-tert-butyl 3-aminopentanoate:

    • Pre-activation: In a separate vial, dissolve N-α-Fmoc-tert-butyl 3-aminopentanoate (3.0 eq.), HATU (2.9 eq.), in DMF. Add DIPEA (6.0 eq.) to the solution.[13] Allow the mixture to pre-activate for 1-2 minutes.[11]

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance of β-amino acids, an extended coupling time is often necessary.[1][11]

    • Causality Note: The use of slightly less than a full equivalent of HATU relative to the amino acid ensures that all of the expensive coupling reagent is consumed in activating the acid, minimizing potential side reactions like the capping of the N-terminal amine by excess HATU.[6]

  • Reaction Monitoring and Validation:

    • After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and ethanol, and perform a Kaiser test.[11]

    • Interpretation:

      • Colorless/Yellow Beads: The coupling is complete. Proceed to the next step.

      • Blue/Purple Beads: The coupling is incomplete, as free primary amines are still present.[11] Proceed to the double coupling procedure.

  • Double Coupling Procedure (if required):

    • Drain the reaction vessel.

    • Do not perform a deprotection step.

    • Repeat Step 3 (Coupling Reaction) with a freshly prepared solution of activated N-α-Fmoc-tert-butyl 3-aminopentanoate. A shorter coupling time (1-2 hours) may be sufficient.

    • After the second coupling, perform another Kaiser test to confirm completion. If the test is still positive, consider capping the unreacted amines.

  • Final Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5x), DCM (3x), and IPA (2x) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Data Presentation: Reagent Stoichiometry

The following table summarizes the recommended reagent equivalents based on the initial resin loading.

ReagentEquivalents (eq.)Purpose
N-α-Fmoc-tert-butyl 3-aminopentanoate3.0Amino acid building block
HATU2.9Coupling reagent for carboxylic acid activation
DIPEA6.0Non-nucleophilic base for activation and maintaining basic conditions
Visualizing the Workflow and Mechanism

A clear understanding of the process flow and chemical transformations is essential for successful synthesis.

G cluster_cycle Single Coupling Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, IPA, DCM) Deprotection->Wash1 Remove Piperidine Coupling Coupling Reaction (Activated AA + Resin) Wash1->Coupling Prepare for Coupling Wash2 Wash (DMF, DCM, IPA) Coupling->Wash2 Remove Excess Reagents Kaiser Kaiser Test (Reaction Monitoring) Wash2->Kaiser Complete Coupling Complete Kaiser->Complete Negative Incomplete Incomplete Kaiser->Incomplete Positive Incomplete->Coupling Perform Double Coupling

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

G cluster_mechanism HATU Activation Mechanism FmocAA Fmoc-AA-COOH ActiveEster Fmoc-AA-OAt (Reactive Intermediate) FmocAA->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Base DIPEA Base->ActiveEster Activation PeptideBond Fmoc-AA-NH-Peptide-Resin ActiveEster->PeptideBond Coupling ResinAmine H2N-Peptide-Resin ResinAmine->PeptideBond Coupling

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Trustworthiness: A Self-Validating System

This protocol incorporates a critical self-validation step: the Kaiser test. This qualitative test provides immediate feedback on the presence or absence of free primary amines on the resin. A negative result (yellow/colorless beads) provides high confidence that the coupling reaction has proceeded to completion. A positive result (blue/purple beads) is an unambiguous indicator that the reaction is incomplete and that corrective action, such as a double coupling, is required.[11] Relying on this feedback loop at each step ensures the integrity of the final peptide product by minimizing the risk of deletion sequences.

References
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Benchchem. (n.d.). Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Introduction to Peptide Synthesis. PMC - NIH.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Spencer, J. R., et al. (1996). Comparative study of methods to couple hindered peptides. PubMed - NIH.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Tõkési, N., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? NIH.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • National Center for Biotechnology Information. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • MDPI. (n.d.). Novel Purification Process for Amyloid Beta Peptide(1-40).

Sources

Application

Application Note: Synthesis of tert-Butyl 3-Aminopentanoate via Arndt-Eistert Homologation

-homo-amino acid esters. Executive Summary This application note details the synthesis of tert-butyl (S)-3-(((benzyloxy)carbonyl)amino)pentanoate (a protected -amino acid ester) from Cbz-L-2-aminobutyric acid .

Author: BenchChem Technical Support Team. Date: February 2026


-homo-amino acid esters.

Executive Summary

This application note details the synthesis of tert-butyl (S)-3-(((benzyloxy)carbonyl)amino)pentanoate (a protected


-amino acid ester) from Cbz-L-2-aminobutyric acid .

-Amino acids are critical building blocks for peptidomimetics (

-peptides), offering increased proteolytic stability and unique secondary structures (helices/sheets) compared to natural

-peptides. The Arndt-Eistert homologation is the "gold standard" methodology for this transformation because it preserves the stereochemical integrity of the chiral center.

Key Protocol Features:

  • Starting Material: Cbz-protected L-2-aminobutyric acid (prevents racemization and allows orthogonal deprotection).

  • Activation: Mixed anhydride method (Isobutyl chloroformate).

  • Homologation: Diazomethane generation (ex-situ) followed by Silver(I)-promoted Wolff rearrangement.

  • Nucleophile: tert-Butanol (to yield the bulky ester).

Retrosynthetic Logic & Strategy

To synthesize a 5-carbon chain with an amine at C3 (3-aminopentanoate), we require a 4-carbon


-amino acid precursor. The Arndt-Eistert reaction inserts a methylene (

) group between the carbonyl and the

-carbon.
  • Target: tert-Butyl 3-aminopentanoate derivative.

  • Precursor: 2-Aminobutyric acid (Ethylglycine).

  • Protection Strategy: We utilize the Cbz (Benzyloxycarbonyl) group for the amine.

    • Reasoning: If we used Boc-protection for the amine and synthesized a tert-butyl ester, both groups would be acid-labile, making selective deprotection impossible. The Cbz group is stable to the acidic conditions required to cleave the tert-butyl ester later, or removed via hydrogenolysis while keeping the ester intact.

Diagram 1: Retrosynthetic Analysis & Mechanism

ArndtEistertMechanism Target Target: tert-Butyl 3-aminopentanoate (Cbz Protected) Ketene Intermediate: Ketene Species Ketene->Target 4. Nucleophilic Trap (t-BuOH) Diazoketone Intermediate: α-Diazoketone Diazoketone->Ketene 3. Wolff Rearrangement (-N2, Ag+, Heat/Sonication) MixedAnhydride Intermediate: Mixed Anhydride MixedAnhydride->Diazoketone 2. Diazomethane (CH2N2) Start Start: Cbz-L-2-Aminobutyric Acid Start->MixedAnhydride 1. Activation (IBCF, NMM)

Caption: Mechanistic flow from


-amino acid to 

-amino ester via Wolff Rearrangement.

Critical Safety Protocol: Diazomethane Handling

WARNING: Diazomethane (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) is highly toxic, carcinogenic, and explosive. It creates a significant hazard if crystallized or exposed to rough surfaces (ground glass joints).[1]

Mandatory Safety Controls:

  • Glassware: Use only fire-polished glassware (Clear-Seal™ or similar). Never use ground glass joints.[1] Use rubber stoppers.

  • Shielding: Perform all operations behind a blast shield in a high-flow fume hood.

  • Light: Avoid direct sunlight or high-intensity light (can trigger explosion).[1]

  • Tools: Use only Teflon-coated magnetic stir bars. Do not use metal spatulas or scratched glass rods.

  • Alternative: If safety regulations prohibit

    
    , use TMS-Diazomethane . However, TMS-Diazomethane is less reactive and may require optimization for bulky substrates. This protocol describes the traditional 
    
    
    
    route for maximum yield.

Experimental Procedure

Phase A: Preparation of the Mixed Anhydride & Diazoketone

Objective: Activate the carboxylic acid and convert it to the


-diazoketone.[2]

Reagents:

  • Cbz-L-2-aminobutyric acid (1.0 eq)

  • 
    -Methylmorpholine (NMM) (1.1 eq)
    
  • Isobutyl chloroformate (IBCF) (1.1 eq)

  • Diazomethane (excess, ~2.5-3.0 eq as ether solution)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol:

  • Setup: Flame-dry a round-bottom flask (fire-polished). Add Cbz-L-2-aminobutyric acid and dissolve in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -15 °C (Ice/Salt bath).

  • Base Addition: Add NMM via syringe. Stir for 5 minutes.

  • Activation: Dropwise add Isobutyl chloroformate (IBCF).

    • Observation: A white precipitate (NMM·HCl) will form immediately. This confirms mixed anhydride formation.

    • Timing: Stir for exactly 15-20 minutes at -15 °C. Do not over-stir, as mixed anhydrides can decompose or disproportionate.

  • Diazomethane Addition:

    • Pre-generation: Generate

      
       using a Diazald® kit into cold diethyl ether. (See Org. Synth. refs for generation).
      
    • Carefully decant or pipette the cold ethereal diazomethane solution into the reaction mixture.

    • Stoichiometry: You need excess

      
      . The first equivalent neutralizes the HCl generated; the second reacts with the anhydride. Use ~2.5 eq to ensure completion.
      
  • Reaction: Allow the mixture to warm to 0 °C and stir for 3 hours, then warm to Room Temperature (RT) for 1 hour.

    • Monitor: TLC should show complete consumption of starting material. The diazoketone is usually a distinct yellow spot.

  • Workup:

    • Quench excess

      
       by adding a few drops of acetic acid (until bubbling ceases and yellow color fades slightly).
      
    • Dilute with Ethyl Acetate. Wash with Sat.

      
       (removes unreacted acid), Sat. 
      
      
      
      , and Brine.
    • Dry over

      
      , filter, and concentrate.
      
    • Result: Crude

      
      -diazoketone (Yellow solid/oil). Proceed immediately to Phase B.  (Do not store diazoketones for long periods).
      
Phase B: Wolff Rearrangement to tert-Butyl Ester

Objective: Convert diazoketone to ketene, which is trapped by tert-butanol.

Reagents:

  • Crude Diazoketone (from Phase A)

  • Silver Benzoate (

    
    ) (0.1 eq / 10 mol%)
    
  • Triethylamine (

    
    ) (1.0 eq) - Optional, helps solubility/rate
    
  • Solvent: THF / tert-Butanol (1:1 ratio)

Protocol:

  • Dissolution: Dissolve the crude diazoketone in a mixture of anhydrous THF and tert-butanol (0.1 M).

  • Catalyst Addition:

    • Standard Method (Thermal): Add

      
      , then add Silver Benzoate dissolved in a small amount of 
      
      
      
      . Protect from light (aluminum foil). Heat to 50-60 °C.
    • Expert Method (Sonication): Place the flask in an ultrasonic bath. Add Silver Benzoate.[3] Sonicate at RT or mild heat.

    • Why Sonication? The formation of the tert-butyl ester is sterically hindered. Sonication prevents catalyst aggregation and accelerates the trapping of the ketene by the bulky alcohol [2].

  • Monitoring:

    • Evolution of

      
       gas (bubbling) indicates reaction progress.
      
    • The reaction is complete when the intense yellow color of the diazoketone disappears (solution turns colorless or grey/black from Ag precipitate).

  • Workup:

    • Filter the mixture through a pad of Celite® to remove silver residues. Rinse with Ethyl Acetate.

    • Wash the filtrate with 1N HCl (cold), Sat.

      
      , and Brine.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 30% EtOAc).

Data Summary & Validation

Expected Analytical Data
ParameterExpected Signal / ValueStructural Assignment
TLC

~0.5-0.6 (3:1 Hex/EtOAc)
Product is less polar than free acid.
1H NMR

1.45 ppm (s, 9H)
tert-Butyl ester group (

).
1H NMR

5.0-5.1 ppm (s, 2H)
Benzylic protons of Cbz (

).
1H NMR

2.4-2.5 ppm (m, 2H)

-protons (

adjacent to ester). Diagnostic of homologation.[3][4][5][6][7]
1H NMR

3.8-4.0 ppm (m, 1H)

-proton (

attached to amine).
MS (ESI)

or

Confirm Molecular Weight (Calc: ~321.4 Da).
Workflow Diagram

Workflow cluster_0 Phase A: Diazoketone Synthesis cluster_1 Phase B: Wolff Rearrangement Step1 Dissolve Cbz-Amino Acid Add NMM (-15°C) Step2 Add IBCF (Mixed Anhydride) Step1->Step2 Step3 Add CH2N2 (Ether) Stir -15°C to RT Step2->Step3 Step4 Quench (AcOH) & Workup Step3->Step4 Step5 Dissolve in THF/t-BuOH Step4->Step5 Step6 Add Ag Benzoate Sonicate or Heat Step5->Step6 Step7 Filter (Celite) & Column Step6->Step7

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Expert Insights

  • Incomplete Diazoketone Formation:

    • Cause: Water in the solvent hydrolyzing the mixed anhydride.

    • Fix: Ensure THF is freshly distilled or from a dry solvent system. Ensure the activation temperature stays at -15 °C.

  • Product is the Methyl Ester instead of tert-Butyl:

    • Cause: Incomplete removal of Diazomethane before adding

      
      -BuOH, or presence of Methanol in the system.
      
    • Fix: Ensure the diazoketone is isolated and dried (high vac) before Phase B. Ensure no methanol was used in the transfer of diazomethane (use Ether only).

  • Sluggish Wolff Rearrangement:

    • Cause: Steric bulk of tert-butanol prevents attack on the ketene intermediate.

    • Fix: Increase temperature to reflux or use ultrasound .[2] Alternatively, use Titanium(IV) isopropoxide or similar Lewis acids to activate the alcohol, though Silver Benzoate is usually sufficient.

  • Racemization:

    • Risk:[1][4][8][9][10][11] Low in Arndt-Eistert, but possible if the mixed anhydride is formed at too high a temperature.

    • Check: Verify optical rotation or use chiral HPLC against a racemic standard.

References

  • Podlech, J., & Seebach, D. (1995).[2] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition in English, 34(4), 471-472. Link

  • Müller, A., Vogt, C., & Sewald, N. (1998).[2][5] "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis, 1998(6), 837-841. Link

  • Hudlicky, M. (1980). "Diazomethane: Toxicity and Explosion Hazard."[1][4][8][11] Journal of Chemical Education, 57(6), 464. (Safety Reference).

  • Organic Syntheses. "Diazomethane." Org.[3][1][4][9][12] Synth. Coll. Vol. 2, p.165. Link

Sources

Technical Notes & Optimization

Troubleshooting

stability of tert-butyl 3-aminopentanoate in acidic conditions

Technical Support Center: tert-Butyl 3-Aminopentanoate Subject: Stability & Handling of tert-Butyl 3-Aminopentanoate in Acidic Conditions Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl 3-Aminopentanoate

Subject: Stability & Handling of tert-Butyl 3-Aminopentanoate in Acidic Conditions Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely working with tert-butyl 3-aminopentanoate (also known as a


-amino ester). This molecule presents a classic chemical paradox:
  • The Amine (

    
    ):  Basic and nucleophilic. It requires protonation (acid) to prevent side reactions like cyclization (
    
    
    
    -lactam formation).
  • The Ester (

    
    ):  Acid-labile.[1][2] It is designed to cleave under acidic conditions to yield the carboxylic acid.[1]
    

The Critical Tension: In acidic media, you are balancing the stabilization of the amine against the degradation of the ester. This guide details how to navigate that stability window.

Module 1: The Stability Spectrum

To manipulate this compound successfully, you must visualize its stability as a function of pH and solvent environment.

StabilitySpectrum cluster_legend Outcome Zones StrongAcid Strong Acid / Anhydrous (TFA, 4M HCl/Dioxane) DiluteAcid Dilute/Weak Acid (Acetic Acid, Cold dilute HCl) StrongAcid->DiluteAcid RAPID HYDROLYSIS (Cleaves Ester) Neutral Neutral / Mild Base (pH 7-8) DiluteAcid->Neutral STABLE SALT FORM (If dry) StrongBase Strong Base (NaOH, LiOH) Neutral->StrongBase CYCLIZATION RISK (Beta-Lactam) Zone1 Deprotection Zone Zone2 Storage Zone (Salt) Zone3 Degradation Zone

Figure 1: Stability Profile. The "Safe Zone" for the ester is narrow. It requires protonation to stop cyclization but must avoid high acidity to prevent hydrolysis.

Module 2: Troubleshooting & Protocols

Scenario A: "I need to remove the tert-butyl group (Deprotection)."

The Mechanism: The cleavage follows an


 mechanism  (Acid-catalyzed Alkyl-Oxygen cleavage). The bulky tert-butyl group stabilizes the carbocation intermediate, making this ester uniquely sensitive to acid compared to methyl or ethyl esters.

Mechanism Step1 Protonation of Carbonyl Oxygen Step2 Formation of t-Butyl Cation Step1->Step2 Rate Limiting Step Note Note: The ammonium group at C3 withdraws electrons, slightly slowing this step compared to simple esters. Step1->Note Step3 Isobutylene Gas Release Step2->Step3 Irreversible

Figure 2:


 Cleavage Pathway.  The reaction is driven by the stability of the tert-butyl cation and the entropy of isobutylene gas evolution.

Recommended Protocol (Standard):

  • Dissolve substrate in DCM (Dichloromethane) .

  • Add TFA (Trifluoroacetic acid) (1:1 v/v ratio with DCM).

  • Stir at Room Temperature for 1-2 hours.

  • Monitor: TLC will show the disappearance of the non-polar ester.

  • Workup: Concentrate in vacuo. Do not heat above 40°C . Co-evaporate with toluene or chloroform to remove residual TFA.

Troubleshooting:

  • Issue: "The reaction is incomplete."

    • Fix: Add a cation scavenger like Triethylsilane (TES) (2-5 eq). Although isobutylene is a gas, equilibrium can sometimes stall if the reaction vessel is sealed too tightly.

  • Issue: "I have acid-sensitive groups (e.g., N-Boc) I want to keep."

    • Fix: This is difficult.

      
       esters and 
      
      
      
      groups have similar lability. However,
      
      
      in DCM
      can sometimes selectively cleave the Boc group while leaving the
      
      
      ester intact, or vice-versa depending on exact conditions, though selective
      
      
      ester cleavage in the presence of Boc is generally not feasible with standard acid [1].

Module 3: Preservation (Making the Salt)

Scenario B: "I want to store the compound as a salt without losing the ester."

Researchers often convert the free amine to a salt (HCl or Tosylate) for long-term stability. This is the most common point of failure.

The Protocol (Anhydrous Salt Formation):

  • Dissolve the free amine in anhydrous Diethyl Ether or Dioxane .

  • Cool to 0°C (Ice bath).

  • Add 4M HCl in Dioxane dropwise. Do not use aqueous HCl.

  • A white precipitate (the amine salt) should form immediately.

  • Filter immediately or evaporate solvent at low temperature (<30°C) .

Common Pitfalls:

Symptom Diagnosis Corrective Action
Oil instead of solid Residual solvent or hygroscopic salt. Triturate with anhydrous pentane or hexanes. Store in a desiccator.
Loss of t-Butyl group Excess acid + Time + Moisture. Use stoichiometric acid (1.0 eq). Avoid aqueous acids. Minimize exposure time to excess acid.

| Yellowing/Degradation | Free amine left (Lactamization). | Ensure full protonation. Store at -20°C. |

FAQ: Specific Technical Queries

Q1: Why is my tert-butyl 3-aminopentanoate cyclizing to a beta-lactam? A: This happens when the amine is unprotonated (free base). The nitrogen lone pair attacks the carbonyl carbon of the ester.

  • Risk Factor:[2] High pH (neutralization) and heat.

  • Mitigation: Keep the compound as a salt (

    
    ) or, if it must be a free base, keep it in a dilute solution at low temperature. The tert-butyl group provides steric bulk that slows this cyclization compared to methyl esters, but it does not stop it completely [2].
    

Q2: Can I use aqueous HCl to wash the organic layer during extraction? A: Yes, but be fast.

  • tert-Butyl esters are relatively stable to dilute aqueous acid at room temperature for short periods because the lipophilicity of the tBu group prevents the hydrated acid from effectively solvating the ester center.

  • Rule: Use 0.5M or 1M HCl, keep it cold (0°C), and separate layers immediately. Do not leave it stirring overnight.

Q3: How does the beta-amino group affect acid stability compared to a regular ester? A: It actually increases stability slightly. The protonated ammonium group (


) at the 

-position is strongly electron-withdrawing (Inductive effect). This destabilizes the formation of the carbocation intermediate required for ester cleavage. However, this effect is not strong enough to survive concentrated TFA [3].

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3][4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Esters: Cleavage of t-Butyl Esters).

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. (Discusses stability and handling of 
    
    
    
    -amino acid derivatives).
  • Marcantoni, E., et al. (2001).[2][3] Selective deprotection of tert-butyl esters.[1][5] The Journal of Organic Chemistry, 66(12), 4430-4432. (Detailed kinetics on Lewis acid cleavage).

Disclaimer: This guide is for research purposes only. Always consult the SDS and perform small-scale pilot experiments before scaling up.

Sources

Optimization

Technical Support: Optimizing Yields for tert-Butyl 3-Aminopentanoate

Ticket ID: T-BAP-001 Subject: Troubleshooting Low Yield in tert-Butyl 3-Aminopentanoate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Profile[1] You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-BAP-001 Subject: Troubleshooting Low Yield in tert-Butyl 3-Aminopentanoate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Profile[1]

You are encountering low yields in the synthesis of tert-butyl 3-aminopentanoate (an ethyl-substituted


-amino ester). This scaffold is notoriously sensitive due to two competing instability factors:
  • Acid Lability: The tert-butyl ester is easily cleaved under acidic conditions (generating the free acid).

  • Retro-Michael Instability: The free amine can undergo elimination (retro-Michael) to release ammonia and the unsaturated ester, especially during thermal workup.

This guide troubleshoots the two most common synthetic routes: the Blaise Reaction (Route A) and the Aza-Michael Addition (Route B) .

Target Molecule Profile
  • Structure:

    
    
    
  • Key Precursors (Route A): Propionitrile + tert-Butyl Bromoacetate

  • Key Precursors (Route B): tert-Butyl 2-pentenoate + Ammonia source

Diagnostic Workflow

Before modifying your chemistry, use this logic tree to pinpoint the exact stage of yield loss.[1]

YieldDiagnosis Start Where is the Yield Loss? Q1 Is the Crude Mass Low? Start->Q1 Q2 Is Crude Mass High but Purity Low? Start->Q2 RxnIssue REACTION FAILURE Q1->RxnIssue Yes WorkupIssue WORKUP/PURIFICATION FAILURE Q2->WorkupIssue Yes Zn Check Zinc Activation (Blaise Route) RxnIssue->Zn Polymer Check Polymerization (Michael Route) RxnIssue->Polymer Hydrolysis Ester Cleavage? (Avoid Strong Acids) WorkupIssue->Hydrolysis Retro Retro-Michael Elimination? (Avoid High Heat/Vac) WorkupIssue->Retro

Figure 1: Diagnostic logic tree to segregate reaction-based failures from workup-induced degradation.

Route A: The Blaise Reaction (Recommended)

Method: Reaction of Propionitrile with tert-Butyl Bromoacetate using Zinc. Why this fails: The primary culprit is almost always Zinc Surface Passivation (oxide layer) or Improper Hydrolysis of the intermediate.

Protocol Optimization (The Hannick-Kishi Modification)

The standard Blaise reaction often stalls.[2] You must use the TMSCl-activated protocol to ensure the zinc insertion occurs before side reactions consume the nitrile.

Step-by-Step Troubleshooting
Critical ParameterCommon ErrorOptimized Protocol
Zinc Activation Using unactivated Zn dust or HCl wash (introduces water).TMSCl Activation: Suspend Zn dust (1.5 - 2.0 equiv) in dry THF. Add 1-2 mol% TMSCl (Trimethylsilyl chloride). Stir 15 min at RT. This chemically etches the oxide layer in situ without water.
Solvent Using Diethyl Ether or Toluene.[1]Use THF. THF coordinates the organozinc intermediate, stabilizing it against aggregation.[1]
Addition Rate Adding bromoacetate all at once.Slow Addition: Reflux the Zn/Nitrile mixture. Add the tert-butyl bromoacetate dropwise over 30-60 minutes. Why? High concentration of bromoacetate favors self-condensation (O-acylation) over reaction with the nitrile.
Hydrolysis (The Trap) Using strong HCl to quench.[1]Basic Quench: The tert-butyl group is acid-labile. Quench with 50% aq.[1][2][3] K₂CO₃ . Stir vigorously for 30 min. This breaks the Zn-chelate without cleaving the ester.
The "Missing" Step: Reductive Amination

The Blaise reaction yields the


-keto ester (or enamino ester).[3] You must convert this to the amine.[4][1]
  • Issue: Direct reductive amination with

    
     often leads to over-alkylation (secondary amines).[1]
    
  • Solution: Use Ammonium Acetate (

    
    )  and Sodium Cyanoborohydride (
    
    
    
    )
    in Methanol.[1] This provides a controlled reduction to the primary amine.

Route B: Aza-Michael Addition

Method: Addition of Ammonia (or equivalent) to tert-butyl 2-pentenoate. Why this fails: Reversibility.[1] The product is thermodynamically less stable than the starting materials at high temperatures.

Mechanism & Failure Points[2][3][5]

MichaelFail SM tert-Butyl 2-pentenoate + Ammonia TS Transition State SM->TS Kinetic Control Side Polymerization/Oligomers SM->Side Excess Base Prod tert-Butyl 3-aminopentanoate TS->Prod Prod->SM Retro-Michael (Heat/Vac)

Figure 2: The reversibility of the Aza-Michael addition is the primary yield killer during distillation/workup.

Protocol Optimization
  • Avoid Ammonia Gas: Direct addition of

    
     is slow and requires high pressure.[1]
    
  • Use a Surrogate (Benzylamine):

    • React tert-butyl 2-pentenoate with Benzylamine (1.1 equiv).

    • Catalyst: No catalyst is usually needed if neat; otherwise, use silica gel or mild Lewis acid (

      
      ).[1]
      
    • Deprotection: Hydrogenate (

      
      ) to remove the benzyl group.[1] This route is higher yielding because the benzylamine adduct is more stable than the primary amine adduct.
      
  • Workup Caution: Never distill the product above 60°C. The

    
    -amino ester will revert to the alkene. Purify via column chromatography (neutral alumina or silica with 1% 
    
    
    
    ) or salt formation (oxalate salt).[1]

FAQ: Specific Symptom Resolution

Q: I see the product on TLC, but it disappears after rotary evaporation. A: You are likely experiencing Retro-Michael breakdown .

  • Cause: Heating the bath >40°C or leaving it under vacuum too long.[1]

  • Fix: Keep the water bath <30°C. If possible, isolate the product as a stable salt (e.g., Hydrochloride or Oxalate) immediately after extraction.[1] Note: For tert-butyl esters, use Oxalic acid (anhydrous) in ether, not HCl, to avoid ester cleavage.[1]

Q: My Blaise reaction mixture turned into a solid gel. A: This is the Zinc-Enolate Polymer .

  • Cause: Insufficient solvent (THF) or lack of agitation.[1]

  • Fix: Dilute with more THF. Ensure vigorous stirring. Use the K₂CO₃ quench described above to break up this gel/emulsion during workup.

Q: Can I esterify 3-aminopentanoic acid directly? A: Not with standard acid catalysis (Fisher esterification).

  • Reason: Acid + Heat will degrade the molecule.[1]

  • Fix: If you have the amino acid, use Isobutylene gas with a catalytic amount of

    
     in Dioxane/DCM in a sealed pressure vessel at room temperature.[1] This installs the tert-butyl group without hydrolytic conditions.
    

References

  • Hannick, S. M., & Kishi, Y. (1983).

    
    -keto esters.[1][2][5] The Journal of Organic Chemistry, 48(21), 3833–3835.[1] 
    
  • Rao, H. S. P., & Jothilingam, S. (2001). One-pot synthesis of

    
    -amino esters from 
    
    
    
    -bromo esters and nitriles.[1] Tetrahedron Letters, 42(37), 6595-6597.[1]
  • Azev, V. N. (2023). Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol.[6] Russian Journal of Bioorganic Chemistry, 49, 291–295.[1]

  • Rulev, A. Y. (2016). Aza-Michael addition in the synthesis of

    
    -amino carbonyl compounds. RSC Advances, 6, 17606-17636.[1] 
    

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of tert-Butyl 3-Aminopentanoate

Executive Summary This technical guide provides a comparative analysis of the 1H NMR spectral characteristics of tert-butyl 3-aminopentanoate , a critical -amino acid ester intermediate used in peptidomimetic drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the 1H NMR spectral characteristics of tert-butyl 3-aminopentanoate , a critical


-amino acid ester intermediate used in peptidomimetic drug discovery. Unlike standard 

-amino acids, this molecule exhibits unique spectral features—specifically diastereotopic splitting patterns and solvent-dependent conformational changes—that often lead to misinterpretation.

This document contrasts the analyte’s performance across different solvent systems (CDCl


 vs. DMSO-

) and differentiates it from common synthetic impurities (e.g., hydrolysis products or protected precursors).

Part 1: Structural Analysis & Theoretical Prediction

The molecule consists of a pentanoate backbone with an amine at the


-position (C3) and a bulky tert-butyl ester protection.
Molecular Architecture

The critical feature for NMR analysis is the chiral center at C3 . This chirality renders the adjacent protons at C2 (


-position) diastereotopic , meaning they are chemically non-equivalent and will split each other, often appearing as complex multiplets rather than a simple doublet.

G Molecule tert-Butyl 3-aminopentanoate Sub_A A: Terminal Methyl (C5) ~0.9 ppm (t) Molecule->Sub_A Sub_B B: Methylene (C4) ~1.4-1.6 ppm (m) Molecule->Sub_B Sub_C C: Chiral Methine (C3-NH2) ~3.0-3.3 ppm (m) Molecule->Sub_C Sub_D D: Alpha-Methylene (C2) Diastereotopic (ABX) ~2.2-2.4 ppm Molecule->Sub_D Sub_E E: tert-Butyl Group ~1.44 ppm (s, 9H) Molecule->Sub_E Sub_C->Sub_D Induces Diastereotopicity

Figure 1: Structural assignment and predicted chemical shifts based on electronic environments.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral integrity, the following workflow treats the NMR analysis as a self-validating loop.

Methodology
  • Sample Preparation: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.

    • Validation Check: Solution must be clear. Turbidity indicates salt formation (e.g., HCl salt) which requires neutralization or a switch to D

      
      O/DMSO.
      
  • Acquisition:

    • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

    • Relaxation Delay (D1):

      
       5 seconds (essential for accurate integration of the slow-relaxing t-butyl signal).
      
    • Scans: 16–32.

  • Processing:

    • Apodization: 0.3 Hz line broadening.

    • Phasing: Manual phasing is required for the diastereotopic C2 protons to ensure the baseline is flat for integration.

Workflow Start Sample: tert-Butyl 3-aminopentanoate Solvent Solvent Selection (See Comparative Table) Start->Solvent Prep Preparation Filter if cloudy; D1 = 5s Solvent->Prep Acq Acquisition (300-600 MHz) Prep->Acq Check Validation Check: Is t-Butyl integral = 9.0? Acq->Check Pass Proceed to Analysis Check->Pass Yes Fail Reprocess/Reshim Check->Fail No Fail->Prep

Figure 2: Self-validating experimental workflow ensuring quantitative accuracy.

Part 3: Comparative Analysis 1 - Solvent Systems

The choice of solvent drastically alters the appearance of the amine protons and the resolution of the diastereotopic alpha-protons.

Comparison: CDCl vs. DMSO-
FeatureChloroform-d (CDCl

)
DMSO-

Recommendation
Amine (-NH

) Signal
Broad singlet, often invisible or variable (1.5–2.0 ppm).Sharp, distinct signal (often doublet if coupled to CH).Use DMSO if confirming amine presence is critical.
Alpha-Protons (C2) Distinct ABX pattern. High resolution.Often broadened due to viscosity; closer to solvent residual peak (2.50 ppm).Use CDCl

for structural assignment of the backbone.
Solubility Excellent for free base. Poor for salts.Excellent for both free base and salts.Use DMSO for crude reaction mixtures containing salts.
Water Peak ~1.56 ppm (can overlap with C4 methylene).~3.33 ppm (can overlap with C3 methine).CDCl

is preferred
for quantification of the backbone.

Technical Insight: In CDCl


, the amine protons undergo rapid exchange, decoupling them from the C3 methine. In DMSO-

, hydrogen bonding slows this exchange, often revealing a coupling constant (

Hz) between the NH

and the C3-H.

Part 4: Comparative Analysis 2 - Purity Profiling

Distinguishing the target product from its precursors (e.g., Cbz-protected amine) or degradation products (hydrolyzed acid) is the primary use case for this analysis.

Diagnostic Signals for Impurities[1][2]
CompoundKey Diagnostic Signal (1H NMR)Shift Difference (

)
Target: t-Butyl 3-aminopentanoate 1.44 ppm (s, 9H) (t-Bu) + ~3.1 ppm (m) (CH-NH

)
Reference
Impurity: Free Acid (Hydrolysis)Loss of 1.44 ppm singlet.t-Bu signal disappears completely.
Impurity: Cbz-Protected (Precursor)aromatic multiplet (7.3 ppm) + benzylic singlet (5.1 ppm).Distinct aromatic region (Target has no aromatics).
Impurity: Methyl Ester (Transesterification)Singlet at ~3.6-3.7 ppm (3H).Replaces t-Bu singlet.

Causality: The tert-butyl group is acid-labile. If the sample was exposed to TFA or HCl during processing without immediate neutralization, the spectrum will show a diminished t-butyl integral (<9H relative to the terminal methyl) and the appearance of a broad acidic proton peak >10 ppm.

Part 5: Advanced Characterization (Stereochemistry)

Since tert-butyl 3-aminopentanoate contains a chiral center, enantiomeric excess (ee) cannot be determined by standard 1H NMR alone.

Protocol for Enantiomeric Purity: To differentiate the (R) and (S) enantiomers, one must derivatize the amine with a chiral auxiliary, such as Mosher's Acid Chloride (MTPA-Cl) .

  • React analyte with (R)-MTPA-Cl.

  • The resulting diastereomers will exhibit distinct chemical shifts for the tert-butyl protons and the terminal methyl group.

  • Integration of these split signals provides the enantiomeric ratio (er).

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. General Organic Chemistry Resources. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10607312, tert-Butyl 5-aminopentanoate (Note: Isomeric reference for chain/ester data). Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. University of Wisconsin-Madison (Reich Collection).[1] Retrieved February 4, 2026, from [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of tert-Butyl 3-Aminopentanoate

Executive Summary & Structural Context[1][2][3] In the high-stakes arena of beta-peptide therapeutics and peptidomimetic drug design, tert-butyl 3-aminopentanoate serves as a critical chiral building block. Unlike its al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

In the high-stakes arena of beta-peptide therapeutics and peptidomimetic drug design, tert-butyl 3-aminopentanoate serves as a critical chiral building block. Unlike its alpha-amino counterparts, this beta-amino ester introduces unique conformational stability and proteolytic resistance to peptide backbones.

For the analytical chemist, however, it presents a distinct challenge. The fragmentation pattern of this molecule is governed by a "tug-of-war" between two dominant directing groups: the basic amine at the


-position and the labile tert-butyl ester .

This guide provides a definitive analysis of its mass spectrometric behavior, contrasting it with common alternatives (methyl esters and


-amino isomers) to ensure precise identification during synthesis and quality control.
The Analyte
  • IUPAC Name: tert-butyl 3-aminopentanoate

  • Formula:

    
    
    
  • Exact Mass: 173.1416 Da

  • Key Structural Features:

    • Labile Tail: tert-butyl ester (susceptible to McLafferty rearrangement and elimination).

    • Directing Head: Primary amine at C3 (triggers

      
      -cleavage).
      

Fragmentation Dynamics: The Mechanics of Ionization

The fragmentation of tert-butyl 3-aminopentanoate under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is predictable but complex. It does not follow a single pathway; rather, it bifurcates based on which functional group stabilizes the charge.

Pathway A: The Ester-Driven Elimination (The "Signature" Loss)

The most diagnostic feature of tert-butyl esters is the rapid loss of the tert-butyl group as isobutene (


, 56 Da). This is often a concerted rearrangement involving the transfer of a 

-hydrogen from the tert-butyl group to the carbonyl oxygen.
  • Mechanism: McLafferty-like rearrangement / 1,5-H shift.

  • Result: Conversion of the ester to the protonated carboxylic acid.

  • Diagnostic Shift:

    
    .
    
Pathway B: The Amine-Driven -Cleavage

The nitrogen atom's lone pair is a powerful driver for fragmentation. It initiates


-cleavage, breaking the C-C bond adjacent to the nitrogen.[1] In a 

-amino acid, this results in specific immonium ions that differentiate it from

-isomers.
DOT Diagram: Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways.

FragmentationPathways M Molecular Ion [M+H]+ = 174 (ESI) M+. = 173 (EI) Acid Protonated Acid Ion [M-56]+ = 118 M->Acid - C4H8 (Isobutene) Immonium Immonium Ion A (Loss of Ester Tail) m/z 72 M->Immonium - CH2COOtBu ImmoniumB Immonium Ion B (Loss of Ethyl Sidechain) m/z 144 M->ImmoniumB - C2H5 Isobutene Loss of Isobutene (-56 Da) Lactam Cyclic Lactam Ion m/z 100 Acid->Lactam - H2O (Cyclization) Water Loss of Water (-18 Da) AlphaCleavage Alpha-Cleavage (Amine Directed)

Figure 1: Competing fragmentation pathways for tert-butyl 3-aminopentanoate.[2] The ester elimination (red) and amine-directed cleavage (green) provide complementary structural information.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of tert-butyl 3-aminopentanoate, one must distinguish it from its structural isomers and synthetic analogues.

Comparison 1: tert-Butyl vs. Methyl/Ethyl Esters

Scenario: You are monitoring the transesterification or protection step. Objective: Confirm the presence of the bulky tert-butyl group.[3]

Featuretert-Butyl 3-aminopentanoateMethyl 3-aminopentanoateAnalytical Insight
Molecular Ion Weak / Absent (EI)Stronger

t-Butyl esters are inherently less stable in the source.
Primary Loss -56 Da (Isobutene) -31 Da (Methoxy radical)The -56 Da loss is the "gold standard" confirmation of a t-butyl ester.
Base Peak (Low Mass)

57 (

-Butyl cation)

15 (

) or Amine fragments
The

57 peak dominates EI spectra of t-butyl esters but is non-specific.
Acid Ion Formation Prominent (

118)
Raret-Butyl esters easily revert to the acid form in the gas phase; methyl esters do not.
Comparison 2: Regioisomer Differentiation ( vs. )

Scenario: Distinguishing 3-aminopentanoate (


) from 2-aminopentanoate (

, Norvaline derivative). Objective: Verify the position of the amine.

The position of the amine dictates the mass of the immonium ion formed via


-cleavage.
  • 
    -Amino (3-amino): 
    
    • Cleavage occurs between C3 and C4 (loss of ethyl) OR C2 and C3 (loss of ester tail).

    • Diagnostic Ion:

      
       72 (
      
      
      
      ) is formed by cleaving the ester tail (
      
      
      ).
    • Mechanism:

      
      .
      
  • 
    -Amino (2-amino): 
    
    • Cleavage occurs between C1 and C2 (loss of ester group directly).

    • Diagnostic Ion:

      
       72 is also possible (
      
      
      
      is mass 86;
      
      
      ).
    • Differentiation Key: The

      
      -amino acid can undergo a McLafferty rearrangement  involving the carbonyl oxygen and the 
      
      
      
      -hydrogen (from the amine chain). The
      
      
      -amino acid geometry is less favorable for this specific 6-membered transition state involving the backbone.

Experimental Protocol: Self-Validating Identification Workflow

To ensure high-confidence identification (E-E-A-T), follow this standardized LC-MS/MS protocol. This method is designed to maximize the generation of diagnostic ions.

Reagents & Equipment[2][6]
  • Instrument: Q-TOF or Triple Quadrupole MS (ESI source).

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of 50:50 MeOH:H2O.

    • Dilute 1:100 for direct infusion or injection.

    • Why: High concentrations causing dimerization (

      
      ) can obscure the monomeric fragmentation pattern.
      
  • Source Optimization (ESI):

    • Capillary Voltage: 3.0 kV (Positive Mode).

    • Cone Voltage: 20-30 V.

    • Critical Check: Ensure the

      
       at 
      
      
      
      174.15 is visible. If
      
      
      118 (Acid) is the base peak in the full scan, lower the cone voltage; in-source fragmentation is occurring.
  • MS/MS Acquisition:

    • Select precursor

      
       174.1.
      
    • Apply Collision Energy (CE) ramp: 10, 20, 40 eV.

  • Data Validation Criteria:

    • Criterion A: Presence of

      
       118 (
      
      
      
      ). Confirms tert-butyl ester.[2][4]
    • Criterion B: Presence of

      
       100 (
      
      
      
      ). Confirms free amine capable of cyclizing to lactam after ester loss.
    • Criterion C: Absence of

      
       143 (Loss of methoxy). Rules out methyl ester.
      
DOT Diagram: Validation Logic

ValidationLogic Start Spectrum Acquired (Precursor m/z 174) Check1 Peak at m/z 118? Start->Check1 Check2 Peak at m/z 100? Check1->Check2 Yes (-56 Da) ResultNo SUSPECT: Check for Methyl Ester or Degradation Check1->ResultNo No ResultYes CONFIRMED: tert-Butyl 3-aminopentanoate Check2->ResultYes Yes (Lactamization) Check2->ResultNo No

Figure 2: Logic gate for validating the identity of the compound based on MS/MS data.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing the mechanism of McLafferty rearrangement and alkene loss in esters).
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link] (Authoritative database for comparative ester spectra).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Differentiation of alpha vs. beta amino acid fragmentation patterns).

Sources

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